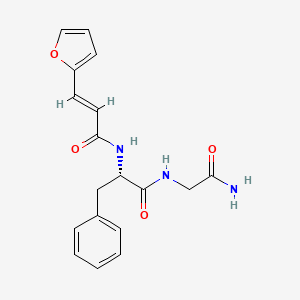

(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide

Description

(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a furan ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Properties

Molecular Formula |

C18H19N3O4 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(2S)-N-(2-amino-2-oxoethyl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanamide |

InChI |

InChI=1S/C18H19N3O4/c19-16(22)12-20-18(24)15(11-13-5-2-1-3-6-13)21-17(23)9-8-14-7-4-10-25-14/h1-10,15H,11-12H2,(H2,19,22)(H,20,24)(H,21,23)/b9-8+/t15-/m0/s1 |

InChI Key |

BSRYYVJZPWTBII-HVHJFMEUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)/C=C/C2=CC=CO2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)C=CC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in these reactions include amino acids, protecting groups, and coupling agents. The reaction conditions often require controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted derivatives, each with unique properties.

Scientific Research Applications

(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide has numerous applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound is studied for its potential interactions with enzymes and proteins. It serves as a model compound for understanding biochemical processes.

Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may serve as a lead compound for the development of new drugs.

Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify potential therapeutic targets.

Comparison with Similar Compounds

Similar Compounds

(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(thiophen-2-yl)acrylamide: This compound has a thiophene ring instead of a furan ring, leading to different chemical properties and reactivity.

(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(pyridin-2-yl)acrylamide: The presence of a pyridine ring introduces basicity and potential for different interactions.

Uniqueness

The uniqueness of (S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide lies in its specific combination of functional groups and structural elements. The furan ring imparts unique electronic properties, while the amino and phenyl groups contribute to its reactivity and potential biological activity. This combination makes it a valuable compound for diverse scientific investigations.

Biological Activity

(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C23H28N4O4

Molecular Weight: 420.49 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the furan ring and the acrylamide moiety suggests potential interactions with nucleophiles, which may lead to inhibition or modulation of target proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

- Antioxidant Properties: The structure may confer antioxidant activity, protecting cells from oxidative stress.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Studies demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of apoptotic proteins.

Antimicrobial Effects

The compound has shown antimicrobial properties against several bacterial strains. It disrupts bacterial cell membranes and inhibits cell wall synthesis, leading to cell lysis.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neuroinflammatory responses and reducing neuronal apoptosis.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM |

| Study 2 | Antimicrobial | Effective against E. coli and S. aureus with MIC = 32 µg/mL |

| Study 3 | Neuroprotection | Reduced neuroinflammation in an animal model of Alzheimer's disease |

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound. Animal models treated with this compound exhibited significant reductions in tumor size and improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.